BenchChemオンラインストアへようこそ!

Desmethoxy Gatifloxacin Trifluoroacetate

Antibacterial potency MIC Staphylococcus aureus

Desmethoxy Gatifloxacin Trifluoroacetate (CAS 93107-32-5) is the trifluoroacetate salt form of AM-1121, the 8-hydrogen (desmethoxy) analog of the fourth-generation fluoroquinolone antibiotic gatifloxacin. It is catalogued as Gatifloxacin Impurity 12 and is described as a gatifloxacin derivative with antimycobacterial potential.

Molecular Formula C20H21F4N3O5
Molecular Weight 459.4 g/mol
Cat. No. B12340010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethoxy Gatifloxacin Trifluoroacetate
Molecular FormulaC20H21F4N3O5
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7)
InChIKeyURJUNYOPXJPQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethoxy Gatifloxacin Trifluoroacetate: Reference Standard for Gatifloxacin Impurity Profiling and 8-H Fluoroquinolone Comparator


Desmethoxy Gatifloxacin Trifluoroacetate (CAS 93107-32-5) is the trifluoroacetate salt form of AM-1121, the 8-hydrogen (desmethoxy) analog of the fourth-generation fluoroquinolone antibiotic gatifloxacin [1]. It is catalogued as Gatifloxacin Impurity 12 and is described as a gatifloxacin derivative with antimycobacterial potential . The compound serves as a critical comparator in structure–activity relationship studies for fluoroquinolones, enabling researchers to isolate the pharmacological contribution of the 8-methoxy substituent.

Why Desmethoxy Gatifloxacin Trifluoroacetate Cannot Be Interchanged with 8-Methoxy Fluoroquinolones


The absence of the 8-methoxy substituent in desmethoxy gatifloxacin (AM-1121) fundamentally alters its target inhibition profile, antibacterial potency, and resistance selection characteristics relative to 8-methoxy fluoroquinolones such as gatifloxacin and moxifloxacin [1]. These differences are not marginal; they include large-magnitude shifts in DNA gyrase IC50, mutation frequency, and MIC fold-change after resistance mutations, which preclude generic substitution in any experimental setting where 8-H versus 8-methoxy pharmacological behavior is the variable under investigation [2].

Quantitative Differentiation of Desmethoxy Gatifloxacin Trifluoroacetate from 8-Methoxy Fluoroquinolones


Antibacterial Activity: 2- to 4-Fold Lower Potency of Desmethoxy Gatifloxacin (AM-1121) versus Gatifloxacin Against S. aureus

In a direct head-to-head comparison, gatifloxacin demonstrated 2- to 4-fold higher potency than its desmethoxy derivative AM-1121 against wild-type S. aureus ISP794 [1]. The reported MIC of gatifloxacin ranged from 0.064 to 0.125 μg/mL, while AM-1121 exhibited an MIC of 0.125 to 0.25 μg/mL [1].

Antibacterial potency MIC Staphylococcus aureus

Antibacterial Activity: 2-Fold Lower Potency of Desmethoxy Gatifloxacin versus Gatifloxacin Against S. pneumoniae

Against wild-type S. pneumoniae IID553, AM-1121 exhibited a MIC of 0.5 μg/mL, which is 2-fold higher (less active) than the 0.25 μg/mL MIC of gatifloxacin [1]. The 8-methoxy analog AM-1147 matched the 0.25 μg/mL MIC of gatifloxacin, confirming that the 8-methoxy group specifically drives the potency enhancement.

Streptococcus pneumoniae MIC Respiratory fluoroquinolone

Target Inhibition: 7-Fold Weaker DNA Gyrase Inhibition by Desmethoxy Gatifloxacin versus Gatifloxacin

The IC50 of AM-1121 against S. pneumoniae DNA gyrase was 181 μg/mL, approximately 7-fold higher than the 25.9 μg/mL IC50 of gatifloxacin [1]. This large difference in target inhibition explains the reduced antibacterial potency and altered target preference (topoisomerase IV over gyrase) observed with the desmethoxy compound [1].

DNA gyrase IC50 Target engagement

Resistance Emergence: 100- to 1,000-Fold Higher Mutation Frequency with Desmethoxy Gatifloxacin versus Gatifloxacin

At 2× MIC, the selection frequency of resistant S. aureus mutants was 100- to 1,000-fold lower for gatifloxacin than for AM-1121 [1]. Gatifloxacin selection frequency at 0.25 μg/mL (2× MIC) was 1.0 × 10⁻⁶ to 7.3 × 10⁻⁸, whereas AM-1121 at 2× MIC (0.5 μg/mL) yielded frequencies exceeding 2.4 × 10⁻⁶ [1].

Resistance selection frequency Mutant prevention Fluoroquinolone resistance

Resistance Impact: 128-Fold MIC Increase for Desmethoxy Gatifloxacin After Double Mutations versus 32-Fold for Gatifloxacin

Double mutations in gyrA and grlA/grlB caused a 128-fold increase in the MIC of AM-1121, compared to only a 32-fold increase for gatifloxacin [1]. This 4-fold difference in MIC shift magnitude demonstrates that the desmethoxy compound is substantially more vulnerable to resistance-driven potency loss [1].

QRDR mutations MIC fold-change Resistance vulnerability

Optimal Research and Industrial Use Cases for Desmethoxy Gatifloxacin Trifluoroacetate


Comparator Compound in 8-Methoxy versus 8-H Fluoroquinolone SAR Studies

Used as a matched 8-H comparator to gatifloxacin to isolate the pharmacological contribution of the 8-methoxy group. Its 7-fold weaker DNA gyrase IC50 and 2- to 4-fold higher MIC against S. aureus provide a quantifiable baseline for evaluating the potency enhancement conferred by 8-methoxy substitution [1].

Reference Standard for Gatifloxacin Impurity Profiling (Impurity 12)

Serves as an authenticated reference standard designated Gatifloxacin Impurity 12 for HPLC-based impurity profiling of gatifloxacin active pharmaceutical ingredient and drug products . Used in method validation and system suitability testing to ensure chromatographic resolution from the main gatifloxacin peak.

Tool Compound for Investigating Fluoroquinolone Resistance Mechanisms

Employed in resistance selection experiments where a 128-fold MIC increase after double mutations provides a measurable vulnerability window [2]. The 100- to 1,000-fold higher mutation frequency at 2× MIC relative to gatifloxacin enables researchers to study resistance emergence under permissive conditions [2].

Standard in Antibacterial Screening Panels Differentiating Target Preference (Gyrase vs Topoisomerase IV)

AM-1121 displays a topoisomerase IV target preference (IC50 ratio gyrase/topoisomerase IV = 15.5), in contrast to gatifloxacin's DNA gyrase preference (ratio 3.56) [1]. This distinct target profile makes it a valuable standard for calibrating biochemical target engagement assays that discriminate between dual-targeting fluoroquinolones.

Quote Request

Request a Quote for Desmethoxy Gatifloxacin Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.